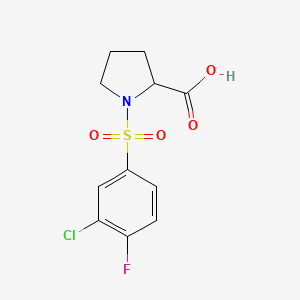
((3-Chloro-4-fluorophenyl)sulfonyl)proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“((3-Chloro-4-fluorophenyl)sulfonyl)proline” is a chemical compound with the molecular formula C11H11CLFNO4S. It has a molecular weight of 307.73 .
Molecular Structure Analysis
The InChI code for “((3-Chloro-4-fluorophenyl)sulfonyl)proline” is 1S/C11H11ClFNO4S/c12-8-6-7 (3-4-9 (8)13)19 (17,18)14-5-1-2-10 (14)11 (15)16/h3-4,6,10H,1-2,5H2, (H,15,16) .科学的研究の応用
Inhibition of Tyrosinase Enzyme
((3-Chloro-4-fluorophenyl)sulfonyl)proline has been studied for its potential as an inhibitor of the tyrosinase enzyme. Tyrosinase is crucial in the biosynthesis of melanin, and its inhibition is significant in treating hyperpigmentation disorders and in cosmetic applications . Research has shown that compounds containing the 3-chloro-4-fluorophenyl motif can effectively inhibit tyrosinase activity, making them valuable in dermatological and cosmetic formulations .
Anticancer Research
This compound has also been explored for its anticancer properties. The presence of the sulfonyl group in ((3-Chloro-4-fluorophenyl)sulfonyl)proline enhances its ability to interact with biological targets, potentially leading to the development of new anticancer agents. Studies have indicated that such compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Antimicrobial Activity
((3-Chloro-4-fluorophenyl)sulfonyl)proline has shown promise in antimicrobial research. Its unique chemical structure allows it to disrupt microbial cell walls and inhibit the growth of various bacteria and fungi. This makes it a candidate for developing new antibiotics and antifungal agents, addressing the growing issue of antimicrobial resistance .
Neuroprotective Agents
Research has indicated that ((3-Chloro-4-fluorophenyl)sulfonyl)proline may have neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neurons from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This opens up potential therapeutic applications in neurology.
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory effects. The sulfonyl group is known to modulate inflammatory pathways, and ((3-Chloro-4-fluorophenyl)sulfonyl)proline has been shown to reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition in Metabolic Disorders
((3-Chloro-4-fluorophenyl)sulfonyl)proline has been studied for its role in inhibiting enzymes involved in metabolic disorders. For instance, it can inhibit certain enzymes that are overactive in conditions like diabetes and obesity. By modulating these enzymes, the compound can help in managing blood sugar levels and reducing metabolic complications .
These applications highlight the versatility and potential of ((3-Chloro-4-fluorophenyl)sulfonyl)proline in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
MDPI Sigma-Aldrich MedChemExpress MDPI Sigma-Aldrich MedChemExpress
Safety and Hazards
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYBILJJACYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Chloro-4-fluorophenyl)sulfonyl)proline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

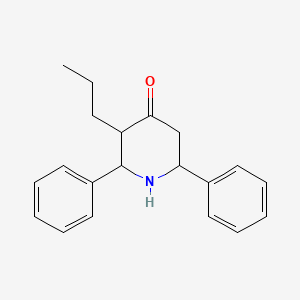
![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2700976.png)
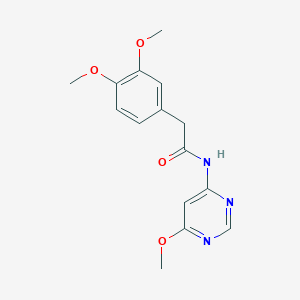
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2700978.png)
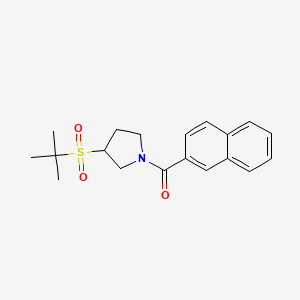

![3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700982.png)


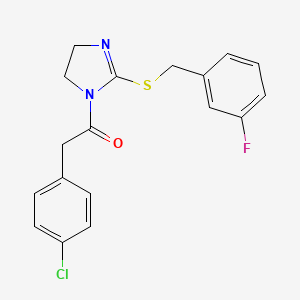
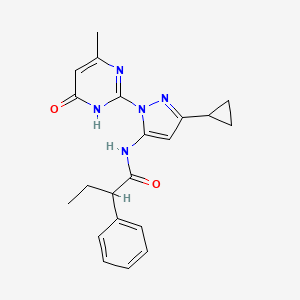
![1-(4-Fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazino]-2,4-hexadiynyl}piperazine](/img/structure/B2700990.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2700991.png)